Bromoxynil
Overview
Description
Bromoxynil is a nitrile herbicide used to control broadleaf weeds in various crops. It operates primarily as a photosystem II (PSII) inhibitor, disrupting the photosynthetic process in plants. The compound's chemical name is 3,5-dibromo-4-hydroxybenzonitrile, and it has been the subject of various studies to understand its effects on plant bioenergetics, microbial degradation, and potential for inducing plant cell death .
Synthesis Analysis
The synthesis of bromoxynil and its analogues has been explored to enhance herbicidal activity and selectivity. Structural modifications to bromoxynil, such as the creation of pyridine and pyrimidine analogues, have been investigated to discover compounds with potentially different weed control spectra and to manage herbicide resistance. These analogues have shown varying degrees of efficacy against different weed species, potentially due to enhanced binding within the PSII binding pocket .
Molecular Structure Analysis
Bromoxynil's molecular structure consists of a benzene ring with two bromine atoms and a nitrile group attached. This structure is crucial for its herbicidal function, as it allows the molecule to bind in the quinone binding pocket of the D1 protein in PSII, inhibiting electron transport and leading to plant death. The bromine atoms play a significant role in the reactivity and biological activity of the compound .
Chemical Reactions Analysis
Bromoxynil undergoes various chemical reactions in the environment. It can be degraded by soil bacteria through processes such as ester hydrolysis and nitrilase activity, leading to the formation of metabolites like 3,5-dibromo-4-hydroxybenzoic acid. These microbial degradation pathways are essential for the mineralization of bromoxynil and its ester derivatives in the soil . Additionally, bromoxynil can react with OH radicals in the atmosphere, leading to the formation of toxic and carcinogenic by-products such as dioxins and dioxepines .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoxynil influence its behavior in the environment and its interaction with biological systems. Studies have shown that bromoxynil can inhibit mitochondrial respiration in plants at micromolar concentrations, affecting the membrane potential and matrix Ca2+ movements. It also exhibits a mild membrane uncoupling effect and does not affect ATPase activity . The degradation of bromoxynil in soil microcosms has been studied using isotope probing, revealing insights into the turnover of the compound and the formation of non-extractable residues (NER) . Isotope fractionation studies have provided information on the microbial degradation pathways of bromoxynil under aerobic and anaerobic conditions, with distinct isotope trends observed for each route .
Scientific Research Applications
Degradation and Environmental Impact
- Degradation in Soil: Repeated applications of bromoxynil in soil affect its degradation and can change the indigenous bacterial community present (Baxter & Cummings, 2008).
- Removal from Water: Bromoxynil, a nitrile herbicide, can create environmental contamination in air, water, and soil. Its impact on ecosystems, including negative effects on green algae and microbial communities, has been noted (El-Nahhal & Safia, 2012).
Analytical Methods
- Isotope Analysis for Photodegradation: A method involving isotope analysis (CSIA) has been developed for studying the environmental fate of bromoxynil, especially its photodegradation under various conditions (Knossow, Siebner, & Bernstein, 2020).
Reaction Mechanism and Kinetics
- Reaction with OH Radicals: The degradation of bromoxynil in the atmosphere primarily occurs through reactions with OH radicals. This study offers insights into the reaction mechanism and kinetics, highlighting the formation of toxic by-products (Sandhiya & Senthilkumar, 2014).
Biotransformation and Microbial Interaction
- Biotransformation under Various Conditions: Bromoxynil's anaerobic biodegradability and aerobic transformation product were examined under different conditions, demonstrating its degradation via reductive debromination (Knight, Berman, & Häggblom, 2003).
- Impact on Soil-Derived Bacterial Communities: The application of increasing bromoxynil concentrations to soil-derived bacterial communities affects bromoxynil degradation and alters the soil community structure (Baxter & Cummings, 2006).
Herbicidal Efficacy and Alternatives
- Herbicidal Efficacy in Wheat: Bromoxynil, combined with MCPA, has been found effective for weed control in wheat, suggesting its utility in agricultural settings (Baghestani et al., 2007).
- Evaluation of Necessity in Agriculture: A comprehensive evaluation highlighted the availability of alternative herbicides to bromoxynil, although for some applications, sufficient chemical alternatives are not available (EFSA Journal, 2018).
Safety And Hazards
Future Directions
Bromoxynil is a broad-spectrum herbicide used to control annual and perennial broadleaf weeds in a variety of crops, including cereals, cotton, rice, sorghum, and soybeans . It is also effective on certain grasses such as barnyard grass, bermudagrass, and Johnson grass . The use of herbicides like Bromoxynil has become an essential tool in modern agriculture . As farmers strive to protect their crops and maximize yields, the development of new formulations and combinations of herbicides, including Bromoxynil, is expected to continue .
properties
IUPAC Name |
3,5-dibromo-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMXNNIRAGDFEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO | |
Record name | BROMOXYNIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2961-67-3 (hydrochloride salt), 2961-68-4 (potassium salt) | |
Record name | Bromoxynil [ANSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022162 | |
Record name | Bromoxynil | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromoxynil is a colorless solid. Melting point 382-384 °F (194-195 °C). Sublimes at 275 °F (135 °C) under pressure of 0.15 mmHg. Used as a herbicide., Colorless, white, beige, or slightly yellow odorless solid; [HSDB] Off-white powder; [MSDSonline] | |
Record name | BROMOXYNIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromoxynil | |
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URL | https://haz-map.com/Agents/4013 | |
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Solubility |
IN WATER 130 PPM (0.013%) WT/VOL @ 20-25 °C; IN ETHANOL 7% WT/VOL @ 20-25 °C; IN LIGHT PETROLEUM & XYLENE 1-2% WT/VOL @ 20-25 °C, IN DIMETHYLFORMAMIDE 61% WT/VOL @ 20-25 °C; IN BENZENE 1% WT/VOL @ 20-25 °C; IN METHANOL 9% WT/VOL @ 20-25 °C; IN ACETONE 17% WT/VOL AT 20-25 °C, Solubility in (g/L) at 25 °C: acetone 170; tetrahydrofuran 410, In dimethylformamide 610, acetone, cyclohexanone 170, methanol 90, ethanol 70, mineral oils <20, benzene 10 (all in g/L, 25 °C), In water, 130 mg/L at 25 °C | |
Record name | BROMOXYNIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000005 [mmHg], 1.7X10-1 mPa /1.28X10-6 mm Hg/ at 25 °C | |
Record name | Bromoxynil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | BROMOXYNIL | |
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Mechanism of Action |
/Bromoxynil/ is a fairly potent mitochondria uncoupler in vitro with AUC50 value in rat liver mitochondria of 3.2 uM, an activity which is about 5- to 10-fold higher than that of 2,4-DNP. The signs and symptoms of acute poisoning in vertebrates (including humans) are in reasonable accord with uncoupling being the primary mechanism of toxicity., In addition to uncoupling oxidative & photosynthetic phosphorylation, higher concentrations of ... Bromoxynil also inhibits electron transport in isolated mitochondria and chloroplasts. ... Bromoxynil had no effect on in vitro activities of proteolytic & amylolytic enzymes isolated from plants. | |
Record name | BROMOXYNIL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Bromoxynil | |
Color/Form |
WHITE CRYSTALLINE SOLID, LIGHT BUFF TO CREAMY POWDER, Colorless solid, White to slightly yellow crystalline solid | |
CAS RN |
1689-84-5 | |
Record name | BROMOXYNIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromoxynil | |
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Record name | Bromoxynil [ANSI:ISO] | |
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Record name | Bromoxynil | |
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Record name | 3,5-dibromo-4-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.348 | |
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Record name | BROMOXYNIL | |
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Record name | BROMOXYNIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 194-195 °C (sublimes at 135 °C/0.15 mm Hg), MP: 188-192 °C /Technical bromoxynil (approx 95% pure)/ | |
Record name | BROMOXYNIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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